1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
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Overview
Description
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of both fluorophenyl and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. The reaction conditions often include the use of copper(I) catalysts and can be carried out under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the click chemistry process to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl and trifluoromethyl groups enhances its binding affinity and specificity, making it a potent bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
- 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
- 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
Uniqueness
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs with different substituents .
Properties
CAS No. |
1993192-33-8 |
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Molecular Formula |
C9H6F4N4 |
Molecular Weight |
246.2 |
Purity |
95 |
Origin of Product |
United States |
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